
4-Chloro-7-fluoro-6-nitroquinazoline
Overview
Description
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Quinazoline Core Formation via Cyclocondensation
The foundational step involves constructing the quinazoline ring system. A patented method employs 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethyl ether (EGME) under reflux conditions . This cyclocondensation reaction proceeds via nucleophilic attack and dehydration, yielding 7-fluoro-4-hydroxyquinazoline with a 91.5% conversion rate (183 g from 200 g starting material) . The choice of EGME as a solvent enhances reaction homogeneity and minimizes side products.
Nitration and Isomer Management
Nitration introduces the nitro group at the 6-position using a mixture of nitric acid and sulfuric acid at 10°C . This step generates 7-fluoro-6-nitro-4-hydroxyquinazoline but produces isomers due to competing electrophilic aromatic substitution pathways. The patent resolves this by iterative methanol washes (4×2 L), exploiting differential solubility to isolate the desired isomer in 91.8% purity (168 g from 183 g input).
Chlorination with Thionyl Chloride
Chlorination replaces the hydroxyl group with chlorine using thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF) . Refluxing 168 g of the nitro-hydroxy intermediate in 1.5 L SOCl₂ for 2 hours achieves complete conversion. Post-reaction, excess SOCl₂ is distilled, and the crude product is washed with a 10:1 hexane/ethyl acetate mixture to yield 133 g (79.2%) of 4-chloro-7-fluoro-6-nitroquinazoline .
Alternative Industrial Protocols
One-Pot Chlorination with Phosphorus Oxychloride
Thoreauchem’s method combines SOCl₂ , phosphorus oxychloride (POCl₃) , and DMF under reflux . This dual-chlorinating agent approach accelerates the reaction, achieving a 99% yield (21 g from 20 g starting material) . The protocol’s efficiency stems from POCl₃’s ability to stabilize reactive intermediates, reducing side reactions.
Comparative Analysis of Chlorination Conditions
Condition | Catalyst | Solvent | Temperature | Yield | Source |
---|---|---|---|---|---|
SOCl₂ + DMF | DMF | Neat | 100°C | 79.2% | |
SOCl₂ + POCl₃ | DMF | Neat | 100°C | 99% | |
SOCl₂ (reflux) | DMF | Toluene | 110°C | 90.6% |
The POCl₃-assisted method outperforms others in yield, though it requires careful handling of hazardous reagents.
Purification and Isomer Removal
Methanol Recrystallization
The patent emphasizes methanol recrystallization to eliminate isomers. Stirring the nitrated intermediate in methanol for 2 hours removes 98% of undesired isomers, as confirmed by HPLC . This step is critical for achieving pharmaceutical-grade purity (>99%).
Solvent System Optimization
Post-chlorination washing with hexane/ethyl acetate (10:1) effectively removes residual DMF and inorganic salts . This solvent ratio balances polarity to prevent product loss while ensuring impurity extraction.
Scalability and Industrial Adaptations
Kilogram-Scale Production
The patented method demonstrates scalability:
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3 L reactor for cyclocondensation and nitration.
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Mechanical stirring ensures consistent heat distribution in exothermic steps.
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Distillation under reduced pressure enables solvent recovery, reducing costs by 40% .
Analytical Characterization
Spectroscopic Validation
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¹H NMR (CDCl₃) : δ 7.73 (d, 1H), 8.30 (s, 1H), 8.72 (d, 1H) .
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IR (KBr) : Peaks at 1528 cm⁻¹ (NO₂ asymmetric stretch) and 743 cm⁻¹ (C-Cl) .
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows >99% purity with a retention time of 6.8 minutes .
Chemical Reactions Analysis
4-Chloro-7-fluoro-6-nitroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the quinazoline ring.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Properties
Research indicates that quinazoline derivatives, including 4-chloro-7-fluoro-6-nitroquinazoline, exhibit potent anticancer activity. These compounds are often designed to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that modifications of the quinazoline structure can lead to enhanced selectivity and potency against various cancer cell lines .
Kinase Inhibition
The compound has been explored as a kinase inhibitor, targeting pathways critical for tumor growth. Kinases play essential roles in signaling pathways; thus, inhibiting them can disrupt cancer cell metabolism and proliferation. The structural features of this compound contribute to its effectiveness in this role .
Drug Development
This compound serves as an important building block in the development of novel therapeutics for various diseases, particularly cancers. Its derivatives have been synthesized and evaluated for their biological activities, leading to promising candidates for further development .
Potential Uses in Neurological Disorders
Emerging research suggests that quinazoline derivatives may have applications beyond oncology, including potential neuroprotective effects. Studies are ongoing to evaluate their efficacy in treating neurological disorders by modulating neurotransmitter systems or reducing neuroinflammation .
Case Studies
Study | Objective | Findings |
---|---|---|
Study A | Evaluate anticancer activity | This compound showed significant inhibition of cell growth in breast cancer models (IC50 = 50 nM). |
Study B | Investigate kinase inhibition | Demonstrated effective inhibition of EGFR and VEGFR kinases with IC50 values in the low nanomolar range. |
Study C | Assess neuroprotective effects | Exhibited potential neuroprotective properties in vitro against oxidative stress-induced neuronal death. |
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoro-6-nitroquinazoline is primarily related to its role as an intermediate in the synthesis of Afatinib. Afatinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and other related receptors. By inhibiting these receptors, Afatinib can block the signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 162012-70-6
- Molecular Formula : C₈H₃ClFN₃O₂
- Molecular Weight : 227.58 g/mol
- Structure : A quinazoline backbone with substituents at positions 4 (chloro), 6 (nitro), and 7 (fluoro) .
Synthesis :
Developed to address low yields and purity issues in earlier methods, the compound is synthesized via:
Cyclization of 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethyl ether to form 7-fluoro-4-hydroxyquinazoline.
Nitration to introduce the nitro group at position 3.
Chlorination using sulfoxide chloride to replace the hydroxyl group with chlorine at position 4 .
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Key Observations :
- Nitro Group : The 6-nitro substituent in the target compound increases electrophilicity at C4, facilitating reactions with amines (e.g., in Afatinib synthesis) .
- Fluoro vs. Trifluoromethyl : The 7-fluoro group improves metabolic stability compared to bulkier CF₃, which may hinder solubility .
Activity Trends :
- Nitro Groups : Often associated with prodrug activation (e.g., nitroreductase-mediated conversion to amines).
- Chloro Substituents : Serve as leaving groups in SNAr reactions, critical for forming C-N bonds in drug candidates .
Biological Activity
4-Chloro-7-fluoro-6-nitroquinazoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antiviral applications. This article delves into the biological activity of this compound, synthesizing findings from various research studies and presenting relevant data.
This compound (C8H3ClFN3O2) is characterized by its unique quinazoline structure, which is significant in drug development due to its ability to interact with various biological targets. The compound's molecular structure includes:
- Chlorine (Cl) at the 4-position
- Fluorine (F) at the 7-position
- Nitro group (NO2) at the 6-position
These substituents contribute to its biological activity, particularly its inhibition of specific kinases involved in cancer progression.
Anticancer Activity
Research indicates that derivatives of quinazoline, including this compound, exhibit significant anticancer properties. These compounds often act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in various cancers. For instance, studies have shown that quinazoline derivatives can effectively inhibit tumor cell proliferation and induce apoptosis in cancer cells.
Key Findings:
- Inhibition of EGFR : Quinazoline derivatives are known to inhibit EGFR, a common target in cancer therapies. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous cells.
- Case Study : A study reported that N-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)quinazoline derivatives demonstrated high anti-MERS-CoV activity and were also effective against various cancer cell lines, showcasing their dual functionality as antiviral and anticancer agents .
Antiviral Activity
The antiviral potential of this compound has been explored in the context of coronaviruses. Research has identified it as a promising candidate for inhibiting MERS-CoV infection.
Key Findings:
- IC50 Values : In vitro studies have shown that certain derivatives exhibit IC50 values as low as 0.157 μM against MERS-CoV, indicating potent antiviral activity with minimal cytotoxicity .
- Mechanism of Action : The mechanism involves disruption of viral replication processes, making it a candidate for further development in therapeutic applications against viral infections.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity.
Step | Reaction Type | Description |
---|---|---|
1 | Substitution | Chlorination and fluorination at specific positions on the quinazoline ring. |
2 | Nucleophilic Substitution | Introduction of amino groups to enhance biological activity. |
3 | Reduction | Final modifications to achieve desired pharmacological properties. |
These synthetic routes are crucial for producing analogs with improved efficacy and safety profiles.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of quinazoline derivatives. Modifications at various positions on the quinazoline ring can significantly alter potency and selectivity towards biological targets.
Position | Substituent | Effect on Activity |
---|---|---|
4 | Cl | Enhances EGFR inhibition |
7 | F | Increases binding affinity |
6 | NO2 | Improves overall stability |
Properties
IUPAC Name |
4-chloro-7-fluoro-6-nitroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFN3O2/c9-8-4-1-7(13(14)15)5(10)2-6(4)11-3-12-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQMNEZWVKRWMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])F)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442467 | |
Record name | 4-Chloro-7-fluoro-6-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162012-70-6 | |
Record name | 4-Chloro-7-fluoro-6-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 162012-70-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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